alpha-Tocopherol acetate
Overview
Description
DL-alpha tocopheryl acetate, also known as vitamin E acetate, is a synthetic form of vitamin E. It is an ester of acetic acid and alpha-tocopherol. This compound is widely used in dietary supplements, cosmetics, and dermatological products due to its antioxidant properties. It is known for its ability to protect cells from oxidative damage by neutralizing free radicals .
Scientific Research Applications
DL-alpha tocopheryl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a standard in the analysis of tocopherols and tocotrienols in various samples.
Biology: It is studied for its role in protecting cell membranes from oxidative damage.
Medicine: It is used in the formulation of supplements to prevent vitamin E deficiency and in dermatological products for its skin-protective properties.
Mechanism of Action
Target of Action
Alpha-Tocopherol Acetate (ATA), also known as Vitamin E Acetate, is a form of Vitamin E . The primary targets of ATA are the cells in our body, particularly those involved in the immune system and metabolic processes . It is known to be a fat-soluble antioxidant that has the capability to neutralize endogenous free radicals . It also targets enzymes such as protein kinase C, which is involved in cell proliferation and differentiation .
Mode of Action
ATA’s mode of action is primarily through its antioxidant properties. It neutralizes free radicals in the body, thereby preventing oxidative stress . This is particularly important in preventing cellular damage, aging, and various health conditions. ATA also inhibits the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation .
Biochemical Pathways
ATA is involved in several biochemical pathways. It plays a key role in the antioxidant pathway, where it neutralizes free radicals and prevents oxidative stress . It also affects the protein kinase C pathway by inhibiting the activity of this enzyme . This can impact cell proliferation and differentiation. ATA’s biosynthesis involves the reaction of isopentyl diphosphate and homogentisic acid in plastid membranes .
Pharmacokinetics
ATA is a fat-soluble compound, which means it is absorbed along with fats in the diet. It undergoes hydrolysis by bile acid-dependent lipase in the pancreas or by an intestinal mucosal esterase . The pharmacokinetic properties of ATA, such as its absorption, distribution, metabolism, and excretion, are still being studied. It is known that ata can be detected at appreciable levels in the plasma after supplementation .
Result of Action
The primary result of ATA’s action is the prevention of oxidative stress in the body. By neutralizing free radicals, ATA helps to prevent cellular damage and various health conditions associated with oxidative stress . It also impacts cell proliferation and differentiation through its inhibition of protein kinase C .
Action Environment
The action of ATA can be influenced by various environmental factors. For instance, ATA is more stable than Alpha-Tocopherol, meaning it can better withstand environmental stresses such as heat, air, and light . This makes it ideal for use in supplements and fortified foods because it has a longer shelf life . .
Future Directions
There is ongoing research into the potential benefits of alpha-Tocopherol acetate. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . There is also interest in the potential of this compound in thermal burn injuries, infection, and sepsis .
Biochemical Analysis
Biochemical Properties
Alpha-Tocopherol Acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound occurs mainly in the plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As an antioxidant, it plays a crucial role in protecting cells from damage caused by free radicals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The antioxidant action of this compound is related to the formation of tocopherol quinone and its subsequent recycling or degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound exhibits stability and undergoes degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been associated with toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-alpha tocopheryl acetate is synthesized through the esterification of alpha-tocopherol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of alpha-tocopherol to its acetate form .
Industrial Production Methods: In industrial settings, the production of DL-alpha tocopheryl acetate involves the use of large-scale reactors where alpha-tocopherol is reacted with acetic anhydride in the presence of an acid catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: DL-alpha tocopheryl acetate primarily undergoes hydrolysis and oxidation reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the ester bond in DL-alpha tocopheryl acetate to yield alpha-tocopherol and acetic acid. It is typically carried out in the presence of water and an acid or base catalyst.
Major Products Formed:
Hydrolysis: Alpha-tocopherol and acetic acid.
Oxidation: Tocopheryl quinone.
Comparison with Similar Compounds
D-alpha tocopheryl acetate: The natural form of vitamin E acetate, which is more bioavailable and potent compared to the synthetic DL-alpha tocopheryl acetate.
Alpha-tocopherol: The alcohol form of vitamin E, which is less stable than its acetate ester but more readily absorbed by the body.
Tocopheryl succinate: Another ester form of vitamin E, used for its potential anti-cancer properties.
Uniqueness: DL-alpha tocopheryl acetate is unique due to its stability and extended shelf life compared to other forms of vitamin E. Its synthetic nature allows for consistent quality and availability, making it a preferred choice in industrial applications .
Properties
IUPAC Name |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKOWWREFLAJOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859032 | |
Record name | Acetic acid alpha-tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Tocopherol acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7695-91-2, 52225-20-4, 58-95-7 | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7695-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | alpha-Tocopherol acetate, dl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052225204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-alpha tocopheryl acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14477 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | alpha-tochopheryl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755840 | |
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Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-, 6-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid alpha-tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-TOCOPHEROL ACETATE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR1WPI7EW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | alpha-Tocopherol acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
26.5 - 27.5 °C | |
Record name | alpha-Tocopherol acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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